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Compound of Interest

Compound Name: 3-methyl-1H-indazol-7-amine

CAS No.: 101257-90-3

Cat. No.: B178379

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-methyl-1H-indazol-7-amine is a valuable heterocyclic building block in medicinal chemistry,

forming the core scaffold of numerous pharmacologically active agents. Its synthesis is a

critical step in the development of novel therapeutics. This guide provides a comprehensive

overview of a robust and well-precedented synthetic route to this important molecule. The

presented strategy hinges on the construction of a 3-methyl-7-nitro-1H-indazole intermediate,

followed by a straightforward reduction to the target amine. Detailed experimental protocols,

mechanistic insights, and data presentation are included to facilitate its practical application in

a research and development setting.

Introduction
The indazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a

wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral

properties.[1] The specific substitution pattern of 3-methyl-1H-indazol-7-amine makes it a

particularly attractive starting material for the synthesis of targeted therapeutics. This guide
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outlines a reliable and scalable synthetic approach, commencing from readily available starting

materials and proceeding through a stable nitro-indazole intermediate.

Overall Synthetic Strategy
The synthesis of 3-methyl-1H-indazol-7-amine is most effectively achieved through a three-

step sequence, as illustrated below. This strategy offers a high degree of control over the

regiochemistry and is amenable to scale-up.

2,3-Dimethylaniline 2,3-Dimethyl-6-nitroanilineNitration 3-Methyl-7-nitro-1H-indazoleDiazotization & Cyclization 3-Methyl-1H-indazol-7-amineReduction

Click to download full resolution via product page

Caption: Overall synthetic workflow for 3-methyl-1H-indazol-7-amine.

The key steps in this synthesis are:

Nitration of 2,3-Dimethylaniline: Introduction of a nitro group at the 6-position of 2,3-

dimethylaniline to yield 2,3-dimethyl-6-nitroaniline.

Diazotization and Intramolecular Cyclization: Conversion of the amino group of 2,3-dimethyl-

6-nitroaniline to a diazonium salt, which then undergoes intramolecular cyclization to form

the indazole ring of 3-methyl-7-nitro-1H-indazole.

Reduction of the Nitro Group: Reduction of the nitro group of 3-methyl-7-nitro-1H-indazole to

the corresponding amine, yielding the final product, 3-methyl-1H-indazol-7-amine.

Experimental Protocols
Part 1: Synthesis of 2,3-Dimethyl-6-nitroaniline
This procedure is adapted from the well-established methods for the nitration of substituted

anilines.[2] The amino group of the starting material is first protected by acetylation to direct the

nitration to the desired position and to prevent oxidation of the aniline.

Reaction Scheme:
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2,3-Dimethylaniline Intermediate
(N-acetylated)

Acetic Anhydride Nitrated IntermediateHNO3/H2SO4 2,3-Dimethyl-6-nitroanilineHydrolysis (H+)
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Caption: Reaction pathway for the synthesis of 2,3-dimethyl-6-nitroaniline.

Step-by-Step Protocol:

Acetylation:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

2,3-dimethylaniline (1.0 eq) in glacial acetic acid.

Slowly add acetic anhydride (1.1 eq) to the solution.

Heat the reaction mixture to reflux for 1 hour.

Allow the mixture to cool to room temperature and then pour it into ice-water with vigorous

stirring.

Collect the precipitated N-(2,3-dimethylphenyl)acetamide by vacuum filtration and wash

with cold water. Dry the product in a vacuum oven.

Nitration:

To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a

thermometer, add the dried N-(2,3-dimethylphenyl)acetamide (1.0 eq).

Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid,

maintaining the temperature below 10 °C.

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid

(1.1 eq) to concentrated sulfuric acid (2.0 eq) with cooling.

Add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the

temperature does not exceed 10 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings

are neutral, and dry.

Hydrolysis:

In a round-bottom flask, suspend the crude N-(2,3-dimethyl-6-nitrophenyl)acetamide in a

mixture of ethanol and concentrated hydrochloric acid.

Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete

consumption of the starting material.

Cool the reaction mixture and pour it into ice-water.

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the

pH is approximately 7-8.

The product, 2,3-dimethyl-6-nitroaniline, will precipitate. Collect the solid by vacuum

filtration, wash with water, and dry.

Data Summary:

Reagent/Product Molar Mass ( g/mol ) Key Considerations

2,3-Dimethylaniline 121.18 Commercially available.

Acetic Anhydride 102.09 Reacts with moisture.

Nitric Acid (conc.) 63.01 Strong oxidizing agent.

Sulfuric Acid (conc.) 98.08 Highly corrosive.

2,3-Dimethyl-6-nitroaniline 166.18 Key intermediate.

Part 2: Synthesis of 3-Methyl-7-nitro-1H-indazole
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This step involves a classical diazotization of the amino group of 2,3-dimethyl-6-nitroaniline,

followed by an intramolecular cyclization to form the indazole ring system.[3]

Reaction Scheme:

2,3-Dimethyl-6-nitroaniline Diazonium SaltNaNO2, HCl 3-Methyl-7-nitro-1H-indazoleIntramolecular Cyclization

Click to download full resolution via product page

Caption: Formation of the indazole ring via diazotization and cyclization.

Step-by-Step Protocol:

Diazotization:

In a beaker, dissolve 2,3-dimethyl-6-nitroaniline (1.0 eq) in a mixture of glacial acetic acid

and concentrated hydrochloric acid.

Cool the solution to 0-5 °C in an ice-salt bath.

Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

Add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the

temperature below 5 °C.

Stir the reaction mixture at this temperature for 30 minutes.

Cyclization:

After the diazotization is complete, slowly warm the reaction mixture to room temperature

and then heat to 50-60 °C for 1-2 hours. The progress of the cyclization can be monitored

by TLC.

Cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

The crude 3-methyl-7-nitro-1H-indazole will precipitate.
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Collect the solid by vacuum filtration, wash with cold water, and then with a small amount

of cold ethanol.

The product can be further purified by recrystallization from ethanol or another suitable

solvent.

Data Summary:

Reagent/Product Molar Mass ( g/mol ) Key Considerations

2,3-Dimethyl-6-nitroaniline 166.18 Starting material from Part 1.

Sodium Nitrite 69.00 Handle with care.

3-Methyl-7-nitro-1H-indazole 177.16
Key nitro-indazole

intermediate.

Part 3: Synthesis of 3-Methyl-1H-indazol-7-amine
The final step is the reduction of the nitro group to an amine. A common and effective method

for this transformation is the use of tin(II) chloride in hydrochloric acid.[4]

Reaction Scheme:

3-Methyl-7-nitro-1H-indazole 3-Methyl-1H-indazol-7-amineSnCl2·2H2O, HCl

Click to download full resolution via product page

Caption: Reduction of the nitro group to the target amine.

Step-by-Step Protocol:

Reduction:

In a round-bottom flask, suspend 3-methyl-7-nitro-1H-indazole (1.0 eq) in ethanol.
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Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to

the suspension.

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

Once the reaction is complete, cool the mixture to room temperature.

Work-up and Isolation:

Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous

solution of sodium hydroxide or potassium hydroxide until the pH is basic (pH > 10). The

tin salts will precipitate.

Filter the mixture through a pad of celite to remove the inorganic salts.

Extract the aqueous filtrate with ethyl acetate or dichloromethane (3 x volumes).

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate,

filter, and concentrate under reduced pressure.

The crude 3-methyl-1H-indazol-7-amine can be purified by column chromatography on

silica gel or by recrystallization.

Data Summary:

Reagent/Product Molar Mass ( g/mol ) Key Considerations

3-Methyl-7-nitro-1H-indazole 177.16 Starting material from Part 2.

Tin(II) Chloride Dihydrate 225.63 Common reducing agent.

3-Methyl-1H-indazol-7-amine 147.18 Final product.

Conclusion
The synthetic route detailed in this guide provides a reliable and adaptable method for the

preparation of 3-methyl-1H-indazol-7-amine. By following the outlined protocols, researchers

and drug development professionals can efficiently access this valuable building block for the
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synthesis of novel and potentially therapeutic molecules. The use of a nitro-indazole

intermediate is a key strategic element, allowing for a controlled and high-yielding synthesis.

References
Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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